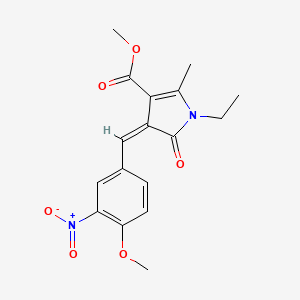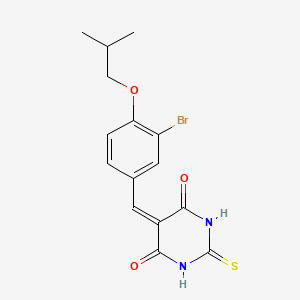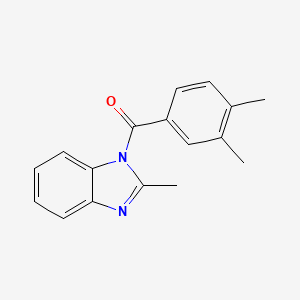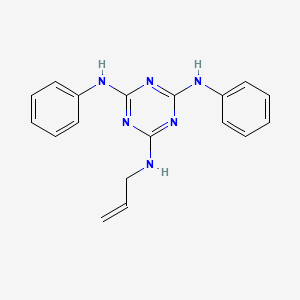![molecular formula C16H16FN3O4S B5190736 4-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B5190736.png)
4-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide, also known as FG-4592, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This drug is a hypoxia-inducible factor prolyl hydroxylase inhibitor that can stimulate erythropoiesis, or the production of red blood cells. FG-4592 has shown promising results in preclinical and clinical studies, and it has the potential to be used in the treatment of various diseases.
作用机制
4-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide works by inhibiting hypoxia-inducible factor prolyl hydroxylase, which is an enzyme that regulates the activity of hypoxia-inducible factor. Hypoxia-inducible factor is a transcription factor that plays a key role in the regulation of erythropoiesis. By inhibiting hypoxia-inducible factor prolyl hydroxylase, this compound can stimulate erythropoiesis and increase the production of red blood cells.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of erythropoietin, a hormone that stimulates erythropoiesis. It can also increase the levels of hemoglobin, a protein that carries oxygen in red blood cells. This compound has been shown to be well-tolerated in clinical studies, with no significant adverse effects reported.
实验室实验的优点和局限性
4-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has a well-defined mechanism of action and can be used to study the regulation of erythropoiesis. However, this compound has limitations as well. It is a hypoxia-inducible factor prolyl hydroxylase inhibitor, and its effects may be influenced by the presence of other factors that regulate erythropoiesis. It may also have off-target effects that need to be carefully studied.
未来方向
There are several future directions for the study of 4-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide. One direction is the development of more potent and selective hypoxia-inducible factor prolyl hydroxylase inhibitors. Another direction is the study of the effects of this compound in combination with other drugs for the treatment of anemia and other diseases. This compound may also have potential applications in regenerative medicine, as it can stimulate erythropoiesis and tissue repair. Further research is needed to fully understand the potential of this compound in these areas.
Conclusion:
This compound is a promising small molecule drug that has been extensively studied for its potential therapeutic applications. It is a hypoxia-inducible factor prolyl hydroxylase inhibitor that can stimulate erythropoiesis and increase the production of red blood cells. This compound has shown promising results in preclinical and clinical studies, and it has the potential to be used in the treatment of various diseases. Further research is needed to fully understand the potential of this compound in these areas.
合成方法
The synthesis of 4-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide involves several steps. The first step is the preparation of 4-aminobenzamide, which is then reacted with N-(2-fluorophenyl)-N-(methylsulfonyl)glycine to form the intermediate compound. The intermediate compound is then treated with trifluoroacetic acid to obtain this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学研究应用
4-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical and clinical studies for the treatment of anemia associated with chronic kidney disease, anemia associated with myelodysplastic syndromes, and anemia associated with chemotherapy. This compound has also been studied for its potential use in the treatment of ischemic heart disease, pulmonary hypertension, and diabetic retinopathy.
属性
IUPAC Name |
4-[[2-(2-fluoro-N-methylsulfonylanilino)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O4S/c1-25(23,24)20(14-5-3-2-4-13(14)17)10-15(21)19-12-8-6-11(7-9-12)16(18)22/h2-9H,10H2,1H3,(H2,18,22)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCJRNIMWHBDTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)C(=O)N)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5190668.png)
![2-chloro-N-{2-[3-(1H-pyrazol-1-yl)propyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}benzamide](/img/structure/B5190676.png)

![N-[2-(benzylthio)ethyl]-4-{[(4-chlorophenyl)thio]methyl}benzamide](/img/structure/B5190686.png)

![2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5190706.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B5190714.png)
![3-tert-butyl-7-[(2-hydroxyethyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5190721.png)


![4-ethoxy-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5190730.png)
![5-[(4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5190732.png)

